Technical Advisory on 2,5,8-Trimethoxy-4-methylquinolin-6-amine (CAS 49584-51-2)
Technical Advisory on 2,5,8-Trimethoxy-4-methylquinolin-6-amine (CAS 49584-51-2)
Upon initiating the development of an in-depth technical guide for 2,5,8-Trimethoxy-4-methylquinolin-6-amine, a comprehensive search of scientific literature, chemical databases, and supplier information was conducted. The objective was to collate authoritative data regarding its physicochemical properties, synthesis protocols, potential applications, and mechanisms of action, as per the rigorous standards of our E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) framework.
Our investigation has concluded that there is a significant scarcity of publicly available scientific literature and validated experimental data for this specific compound. While basic identifiers are available, the depth of information required to construct a reliable and authoritative technical guide is not present in the current body of scientific knowledge.
Core Physicochemical Properties
Basic molecular information has been sourced from chemical suppliers. However, experimentally determined properties, crucial for laboratory applications, remain largely uncharacterized in peer-reviewed sources.
Table 1: Basic Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 49584-51-2 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [1] |
| Molecular Weight | 248.28 g/mol |[1] |
Note: Properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not available in published scientific literature.
Synthesis, Applications, and Biological Activity
A thorough search for established synthetic routes, experimental protocols, and biological applications for 2,5,8-Trimethoxy-4-methylquinolin-6-amine yielded no specific results. The quinoline scaffold is a well-known pharmacophore with diverse biological activities, including antimalarial and anticancer properties.[2][3] General synthetic methods for constructing quinoline rings, such as the Skraup and Conrad-Limpach reactions, are well-documented for other derivatives.[4][5][6]
However, a validated, step-by-step protocol for the specific multi-substituted pattern of the target compound is not available. Furthermore, no studies were found that investigate its mechanism of action, signaling pathway interactions, or potential therapeutic applications. Extrapolating data from structurally related but distinct molecules, such as 6-methoxy-2-methylquinolin-4-amine or various quinazolinones, would be scientifically unsound and misleading for research and development purposes.[7][8][9]
Conclusion and Recommendation
The core requirements for this technical guide—to provide a narrative based on expertise, trustworthiness, and authoritative grounding—cannot be met due to the absence of foundational research on 2,5,8-Trimethoxy-4-methylquinolin-6-amine. The creation of a guide under these circumstances would rely on speculation rather than validated scientific evidence, thereby failing our commitment to scientific integrity.
We advise researchers and drug development professionals that any work involving this compound should be considered exploratory. Its properties must be determined experimentally, and any potential biological activity is, as of now, unproven. We will continue to monitor the scientific landscape and will revisit this topic should new, validated research become available.
References
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
- Google Patents. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
- Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
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PubChem. 4-Methoxy-2-methylquinolin-6-amine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. Available from: [Link]
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PubChem. 5,6,8-Trimethoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]
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PMC. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. National Center for Biotechnology Information. Available from: [Link]
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MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available from: [Link]
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EPA. 6-Methylquinazolin-4-amine Properties. United States Environmental Protection Agency. Available from: [Link]
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Organic Syntheses. 2-methyl-4-hydroxyquinoline. Available from: [Link]
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PubMed. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. National Center for Biotechnology Information. Available from: [Link]
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SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]
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MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available from: [Link]
Sources
- 1. 49584-51-2|2,5,8-Trimethoxy-4-methylquinolin-6-amine|BLD Pharm [bldpharm.com]
- 2. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
